molecular formula C14H19F3N2O B2963327 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine CAS No. 2202088-17-1

3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2963327
CAS No.: 2202088-17-1
M. Wt: 288.314
InChI Key: PFRRHHWVPUOLRP-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of this compound involves the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd . Initially, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid 3 to chloride 3a with a quantitative yield .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The co-crystal structure of this inhibitor series bound to the human PRC2 complex has been disclosed .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of this compound is the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate . This reaction is catalyzed by Pd .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the unique behaviors exhibited by the fluorine incorporation in the organic molecules . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine, due to its structural complexity, finds applications in various synthetic and chemical reaction studies. For instance, the regioselective introduction of methoxycarbonyl methyl groups at specific positions of unsubstituted pyridine, facilitated by catalytic amounts of copper(II) triflate, highlights the compound's potential as a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). Similarly, the synthesis of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block, demonstrates the compound's utility in generating novel chemical entities (Khlebnikov et al., 2018).

Corrosion Inhibition

The compound's derivatives have been explored for their corrosion inhibition properties. A study involving quantum chemical calculations and molecular dynamics simulations on piperidine derivatives revealed their potential in inhibiting the corrosion of iron, offering insights into their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).

Medicinal Chemistry

In the realm of medicinal chemistry, the rigid diamine structure of 3-(Pyrrolidin-1-yl)piperidine, a related compound, is of significant importance. A novel method for its synthesis, involving the catalytic hydrogenation of pyrrolylpyridine, has been proposed, underscoring the compound's relevance in producing large quantities for pharmaceutical applications (Smaliy et al., 2011).

Photophysics and Photochemistry

The compound's derivatives also find applications in photophysics and photochemistry, as evidenced by the synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs. This innovative molecular design allows for tailoring the bacteriochlorin's polarity and spectral properties, making it a valuable asset in near-infrared absorber research (Reddy et al., 2013).

Properties

IUPAC Name

3-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-11-3-2-6-18-13(11)20-9-12-4-7-19(8-5-12)10-14(15,16)17/h2-3,6,12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRRHHWVPUOLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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